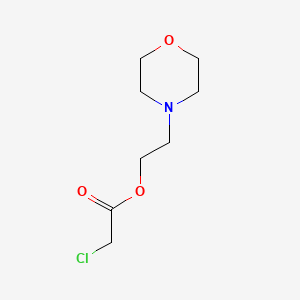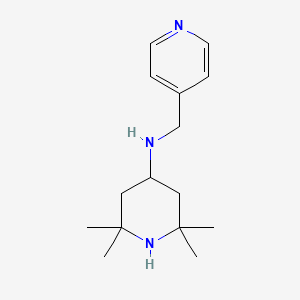
Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate
Vue d'ensemble
Description
“Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate” is also known as “Magnesium bis (2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate” with the CAS number 21361-35-3 . It has a molecular formula of C22H38MgO4 and a molecular weight of 390.84000 .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string for the compound isInChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; . This indicates the presence of two 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate groups coordinated to a central magnesium ion . Physical And Chemical Properties Analysis
The compound has a melting point of 135-150ºC and a boiling point of 150ºC at 0.05mm pressure . It is hygroscopic, meaning it readily absorbs moisture from the environment . The compound’s LogP value, a measure of its lipophilicity, is 6.02500 .Applications De Recherche Scientifique
Synthesis and Application of Mg(OH)2 and MgO : Mg(OH)2 and MgO are known for their unique properties, leading to a wide range of scientific and practical applications. They are used as antibacterial agents, flame retardants, in wastewater treatment, and as components in membranes. MgO, in particular, is notable as an adsorbent, an active catalyst, and as a catalyst support (Pilarska, Klapiszewski & Jesionowski, 2017).
Magnesium in Health and Disease : Magnesium plays a crucial role in human health, being involved in over 600 enzymatic reactions, including energy metabolism and protein synthesis. It has therapeutic potential in conditions such as preeclampsia, migraine, depression, coronary artery disease, and asthma. Disturbances in magnesium levels can be consequential, highlighting its physiological significance (de Baaij, Hoenderop & Bindels, 2015).
Magnesium in Prebiotic Geochemistry : Magnesium’s ability to coordinate oxygen atoms makes it significant in prebiotic chemistry, particularly in the folding and stabilization of molecules like RNA and in the condensation of orthophosphate to oligophosphates. Its role in the origin and early evolution of life is highlighted due to its unique coordination properties different from other cations (Holm, 2012).
Magnesium-Based Bioceramics in Orthopedics : Magnesium-based compounds, such as oxides, phosphates, and silicates, are increasingly used in orthopedic applications like bone cements, scaffolds, or implant coatings. Their biological significance, particularly in ion channel regulation, DNA stabilization, and cell growth, makes them promising for bone regeneration and orthopedic implants (Nabiyouni et al., 2018).
Magnesium Nanoparticles for Hydrogen Storage : Research into magnesium dihydride as a hydrogen storage material reveals the potential of nanometer-sized magnesium crystallites. These nanomaterials are of interest for their reaction rates and the theoretical predictions of changes in thermodynamic stability (de Jongh et al., 2007).
Magnesium Alloys and Composites for Orthopedic Implants : The mechanical and degradation performance of magnesium alloys can be enhanced for biomedical applications through alloying, surface modifications, and processing techniques. These strategies improve the mechanical properties and reduce the degradation rate, making them suitable for orthopedic implants (Radha & Sreekanth, 2017).
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of ligands and coordination complexes . Coordination complexes often interact with metal ions, and in this case, the magnesium ion is likely to be a significant target.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate . Factors such as pH, temperature, and the presence of other ions could potentially affect its stability and interaction with its targets.
Propriétés
IUPAC Name |
magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQUDYOTSWADB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42MgO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146159364 | |
CAS RN |
625832-70-4 | |
| Record name | 625832-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



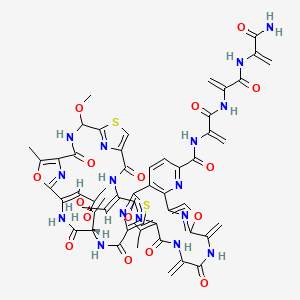
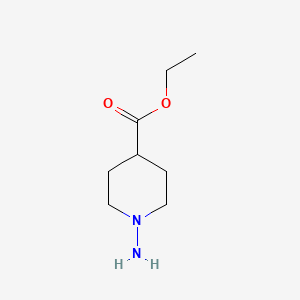
![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)
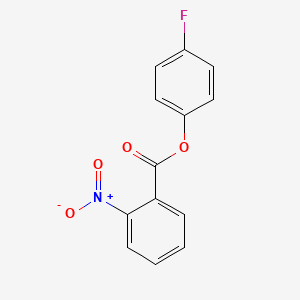

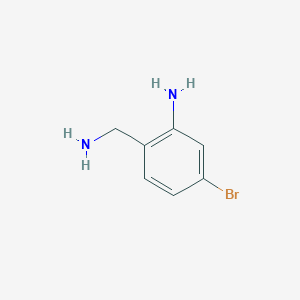


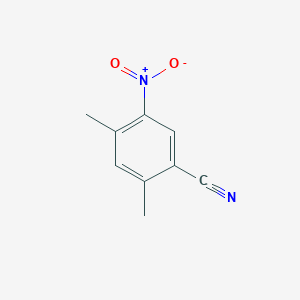
![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)
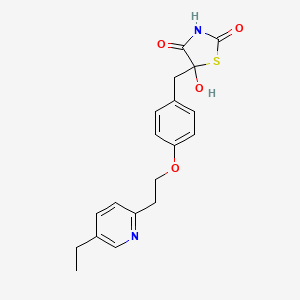
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)
